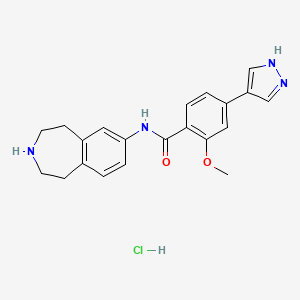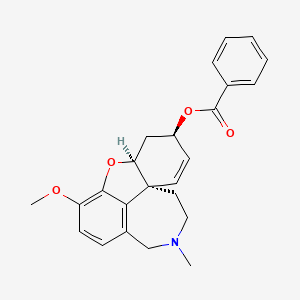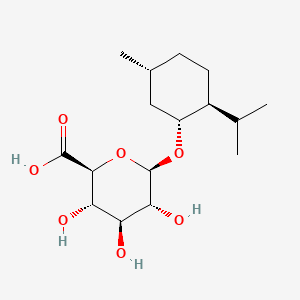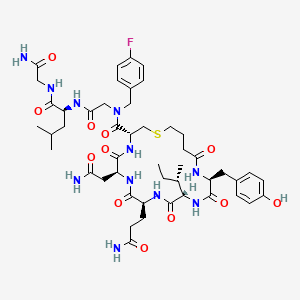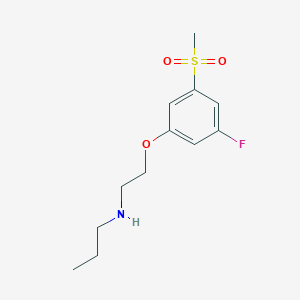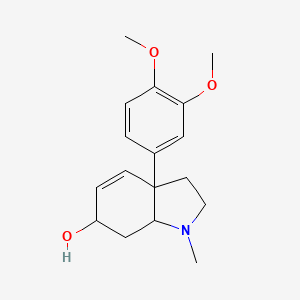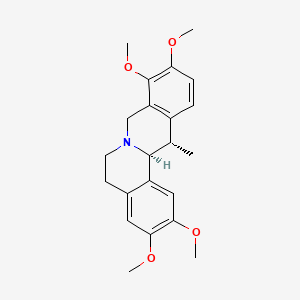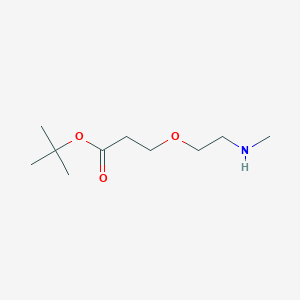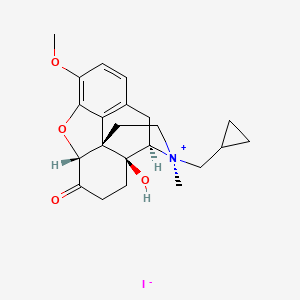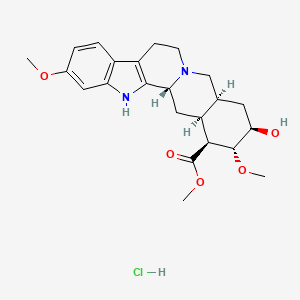
MIPS-9922
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MIPS-9922 is a potent and selective PI3Kβ inhibitor with antiplatelet activity. MIPS-9922 potently inhibited ADP-induced washed platelet aggregation. It also inhibited integrin αIIbβ3 activation and αIIbβ3 dependent platelet adhesion to immobilized vWF under high shear. MIPS-9922 prevented arterial thrombus formation in the in vivo electrolytic mouse model of thrombosis without inducing prolonged bleeding or excess blood loss.
Applications De Recherche Scientifique
Electrosynthesized MIPs for Bioanalyte Detection
Recent advancements in electrosynthesized molecularly imprinted polymers (eMIPs) have significantly enhanced the detection of biologically relevant materials, including proteins and bacteria. This is achieved by creating high affinity binding sites through electropolymerization, which allows for sensitive and selective recognition of target analytes. The development of eMIPs for sensing platforms has seen progress in increasing polymer layer dimensions for whole bacteria detection and improving selectivity towards analytes through mixed monomer compositions (Crapnell et al., 2019).
MIPs for Clinical Diagnostics
MIPs have been used for the electrochemical sensing of nuclear matrix protein 22 (NMP22), a biomarker for bladder cancer. This involves coating zinc oxide nanorod arrays with MIPs for increased surface area, enhancing sensitivity and selectivity for NMP22 detection in urine samples. This approach has shown promise in phase 0 clinical trials for bladder cancer diagnosis (Lee et al., 2016).
MIPs in Environmental and Food Analysis
Molecularly imprinted polymers have found extensive applications in environmental and food analysis due to their high selectivity and stability. They have been used as sorbents for sample preparation, reducing complex food matrix effects and improving recoveries and detection limits in biosensing platforms for various analytes (Ashley et al., 2017).
Advances in Biomimetic Systems for Molecular Recognition
MIPs offer a versatile strategy for mimicking the process of molecular recognition, creating structural fingerprint replicas of molecules for biorecognition studies. Their affordability, easy-to-fabricate features, stability, specificity, and multiplexing capabilities have made them beneficial in various scientific and industrial fields, including chromatographic systems, lab-on-a-chip systems, and sensor systems (Saylan et al., 2020).
MIPs for Waterborne Virus Detection
A novel approach has been developed for the detection and removal of waterborne viruses using molecularly imprinted polymers. This method employs MIPs targeting bacteriophage MS2 as a template, demonstrating high affinity and the potential for implementation in optical-based sensors for the specific detection and removal of viruses in water (Altintas et al., 2015).
Propriétés
Numéro CAS |
1416956-33-6 |
|---|---|
Nom du produit |
MIPS-9922 |
Formule moléculaire |
C28H31F2N9O2 |
Poids moléculaire |
563.6138 |
Nom IUPAC |
(S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1 |
Clé InChI |
VOPWCDJBVPMVLJ-FQEVSTJZSA-N |
SMILES |
O=C([C@H](CC1=CC=CC=C1)N)N(CC2)CCN2C3=NC(N4CCOCC4)=NC(N5C(C(F)F)=NC6=C5C=CC=C6)=N3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MIPS-9922; MIPS 9922; MIPS9922. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




